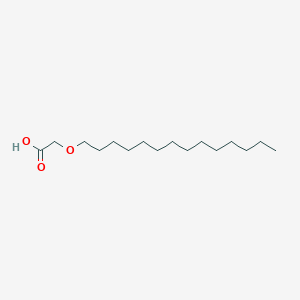

Tetradecyloxyacetic acid

Beschreibung

Tetradecyloxyacetic acid (C₁₆H₃₂O₃), a hypothetical compound with a 14-carbon alkyl chain linked via an ether (-O-) group to an acetic acid moiety, is structurally analogous to alkyl-substituted acetic acid derivatives. While direct data on this specific compound are absent in the provided evidence, insights can be drawn from structurally related compounds, such as 2-(Tetradecylthio)acetic acid (C₁₆H₃₂O₂S, CAS 2921-20-2), which substitutes oxygen with sulfur in the alkyl linkage . Such analogs are pivotal in biochemical and industrial research due to their surfactant-like properties and metabolic interactions.

Eigenschaften

CAS-Nummer |

14711-84-3 |

|---|---|

Molekularformel |

C16H32O3 |

Molekulargewicht |

272.42 g/mol |

IUPAC-Name |

2-tetradecoxyacetic acid |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) |

InChI-Schlüssel |

ICMQOKJBHBJAKV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCOCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tetradecyloxyacetic acid typically involves the etherification of tetradecanol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

Etherification Reaction: Tetradecanol reacts with chloroacetic acid in the presence of sodium hydroxide to form tetradecyloxyacetic acid.

Purification: The crude product is purified through recrystallization or distillation to obtain pure tetradecyloxyacetic acid.

Industrial Production Methods: Industrial production of tetradecyloxyacetic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the etherification reaction.

Continuous Processing: Continuous processing techniques are employed to enhance efficiency and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

TDA inhibits mitochondrial β-oxidation of fatty acids, contrasting with sulfur-substituted analogues like tetradecylthioacetic acid (TTA), which stimulate this pathway. This inhibition leads to:

-

Accumulation of hepatic triacylglycerols (fatty liver) due to reduced fatty acid catabolism .

-

Suppressed peroxisomal acyl-CoA oxidase activity , though less pronounced compared to thia analogues .

Key Data:

| Parameter | TDA Effect | TTA Effect |

|---|---|---|

| Mitochondrial Oxidation | Inhibition | Stimulation |

| Peroxisomal Activity | Moderate increase | Significant increase |

| Serum Triacylglycerol | Decreased | Decreased |

Metabolic Interactions

TDA modulates lipid metabolism through structural interference with enzymatic processes:

-

Reduction in serum cholesterol and triacylglycerol levels in rodent models, mimicking hypolipidemic agents .

-

Competitive inhibition of carnitine palmitoyltransferase I (CPT-I), a rate-limiting enzyme in mitochondrial β-oxidation .

Comparative Reactivity with Structural Analogues

Substitution of oxygen (TDA) vs. sulfur (TTA) alters lipophilicity and biological activity:

| Compound | Lipophilicity | Mitochondrial Effect | Hepatic Outcome |

|---|---|---|---|

| Tetradecyloxyacetic acid | Lower | Inhibition | Fatty liver |

| Tetradecylthioacetic acid | Higher | Stimulation | Reduced hepatic lipids |

Source: Comparative studies in rats

Biological Degradation

TDA undergoes Δ9-desaturation in vivo, forming a mono-unsaturated derivative (TDA:1n-8), detectable in plasma during pharmacokinetic studies . This metabolite retains partial bioactivity but with reduced lipid-modulating effects compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Tetradecyloxyacetic acid has found applications in several scientific research areas:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: Studies have explored its potential as a bioactive compound with anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to investigate its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.

Industry: It is used in the formulation of specialty chemicals and surfactants.

Wirkmechanismus

The mechanism of action of tetradecyloxyacetic acid involves its interaction with cellular pathways and molecular targets:

Molecular Targets: It targets peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha.

Pathways Involved: Activation of PPAR-alpha leads to increased fatty acid oxidation and improved lipid metabolism.

Biological Effects: These interactions result in reduced inflammation, enhanced mitochondrial function, and improved metabolic health.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Chain Length Impact : Longer alkyl chains (e.g., C14 in Tetradecylthioacetic acid) enhance lipophilicity, influencing bioavailability and metabolic pathways .

- Functional Group Differences : Thioether groups (as in Tetradecylthioacetic acid) may increase reactivity compared to ether-linked analogs, affecting toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.